Boc-L-aspartinol 4-tert-Butyl Ester
Description
Significance as a Chiral Building Block in Advanced Synthesis
The term "chiral building block" refers to a molecule that possesses a defined three-dimensional arrangement of atoms and can be used to introduce this specific stereochemistry into a larger, more complex molecule. Boc-L-aspartinol 4-tert-butyl ester exemplifies this concept perfectly. Its fixed stereocenter, derived from L-aspartic acid, allows chemists to control the spatial orientation of functional groups in the target molecule. This control is paramount in the synthesis of pharmaceuticals, as the biological activity of a drug is often dictated by its specific stereoisomer.
The presence of both a protected amine and a protected carboxylic acid, along with a primary alcohol, provides multiple points for synthetic manipulation. The Boc group can be readily removed under acidic conditions, while the tert-butyl ester is also cleaved under similar but often slightly harsher acidic conditions, allowing for differential deprotection strategies. researchgate.net This orthogonality of protecting groups is a key feature that enhances its utility as a versatile building block.
Role in the Elaboration of Complex Molecular Architectures
The strategic placement of functional groups in this compound facilitates its incorporation into a wide array of complex molecular architectures. The primary alcohol can be oxidized to an aldehyde or a carboxylic acid, or it can be converted into other functional groups through substitution reactions. The deprotected amine can participate in amide bond formation, a cornerstone of peptide and peptidomimetic synthesis. Similarly, the deprotected carboxylic acid can be coupled with amines or alcohols to form amides or esters, respectively.
This trifunctional nature, combined with its chirality, has made this compound a valuable precursor in the synthesis of various complex natural products and their analogues. Its use streamlines synthetic routes, often reducing the number of steps required to achieve the desired target molecule.
Evolution of its Strategic Application in Pharmaceutical Research and Development
The application of this compound in pharmaceutical research has evolved significantly. Initially utilized primarily in peptide synthesis, its role has expanded to the development of a broader range of therapeutic agents. chemimpex.com Its structural motif is found in the backbone of many biologically active compounds, including enzyme inhibitors and receptor antagonists.
For instance, derivatives of this compound have been investigated for their potential as anticancer agents. nih.gov By modifying the core structure, researchers can fine-tune the molecule's properties to enhance its efficacy and selectivity for specific cancer cell lines. Furthermore, its use as a scaffold allows for the creation of libraries of related compounds, which can be screened for a variety of biological activities, accelerating the drug discovery process. The development of scalable and efficient syntheses for this building block has also been a critical factor in its widespread adoption in the pharmaceutical industry. researchgate.net
| Property | Value |
| CAS Number | 153287-86-6 |
| Molecular Formula | C13H25NO5 |
| Molecular Weight | 275.34 g/mol |
| Appearance | White powder chemimpex.com |
| Melting Point | 64-67 °C |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in organic solvents like DMSO and methanol (B129727). |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO5/c1-12(2,3)18-10(16)7-9(8-15)14-11(17)19-13(4,5)6/h9,15H,7-8H2,1-6H3,(H,14,17)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLKHZZDXASXLR-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](CO)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80469515 | |
| Record name | tert-Butyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
153287-86-6 | |
| Record name | tert-Butyl (3S)-3-[(tert-butoxycarbonyl)amino]-4-hydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80469515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc L Aspartinol 4 Tert Butyl Ester
Overview of Established Synthetic Routes
The primary and most common method for synthesizing Boc-L-aspartinol 4-tert-butyl ester begins with L-aspartic acid. This multi-step process involves the sequential protection of the amino and carboxyl groups, followed by the selective reduction of one carboxyl group. An alternative, though less detailed in the literature, involves starting from a pre-protected aspartic acid derivative.
Multistep Synthesis from L-Aspartic Acid Derivatives
This pathway is a well-established and versatile approach that allows for the introduction of different protecting groups, affording a range of useful intermediates for various synthetic applications. The synthesis is characterized by three key transformations: protection of the amino group, regioselective esterification of the side-chain carboxylic acid, and selective reduction of the α-carboxylic acid.
The initial step in the synthesis involves the protection of the amino group of L-aspartic acid to prevent its participation in subsequent reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.
The protection is typically achieved by reacting L-aspartic acid with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. A common procedure utilizes triethylamine (B128534) (TEA) as the base and dichloromethane (B109758) (DCM) as the solvent. The reaction is often initiated at a low temperature (0°C) and gradually warmed to room temperature to ensure controlled reactivity and high yield.
Table 1: Reaction Conditions for Boc-Protection of L-Aspartic Acid
| Reagent | Stoichiometry (equiv) | Solvent | Temperature | Time (hours) | Yield |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.2 | Dichloromethane (DCM) | 0°C to 25°C | 4–6 | >95% |
| Triethylamine (TEA) | 1.5 |
Data derived from analogous syntheses.
Following the protection of the amino group, the next critical step is the regioselective esterification of the γ-carboxylic acid (the side-chain carboxyl group) to form a tert-butyl ester. This selectivity is crucial to differentiate the two carboxylic acid functionalities in the molecule. One effective method involves the activation of the γ-carboxylic acid of Boc-L-aspartic acid. For instance, activation with ethyl chloroformate (ECF) in the presence of a base like triethylamine (TEA) allows for the selective esterification with tert-butanol (B103910) (t-BuOH) without significant racemization.
Another approach to achieve regioselectivity involves the temporary protection of the α-carboxyl group through the formation of a 5-oxo-4-oxazolidinone ring from N-Cbz-L-aspartic acid, allowing for the selective esterification of the side-chain carboxyl group. nih.gov After the side-chain esterification, the α-carboxyl and α-amino groups can be deprotected and the amino group can be reprotected with the Boc group. nih.gov
Table 2: Reaction Conditions for γ-Esterification of Boc-L-Aspartic Acid
| Activating Agent | Reagent | Stoichiometry (equiv) | Solvent | Temperature | Yield |
| Ethyl Chloroformate (ECF) | tert-Butanol (t-BuOH) | 2.0 | Tetrahydrofuran (B95107) (THF) | -15°C | 82–88% |
| Triethylamine (TEA) | 1.5 |
Data derived from analogous syntheses.
The resulting compound from this step is N-(tert-Butoxycarbonyl)-L-aspartic Acid 4-tert-Butyl Ester, also known as Boc-Asp(OtBu)-OH. tcichemicals.com
The final step in this synthetic sequence is the selective reduction of the α-carboxylic acid to the corresponding primary alcohol, yielding the "aspartinol" structure. This transformation is typically accomplished using a strong reducing agent.
Lithium aluminum hydride (LiAlH₄) is a common reagent for this reduction, carried out in an anhydrous solvent such as tetrahydrofuran (THF). chemistrysteps.com The reaction requires careful control of stoichiometry to prevent over-reduction. The reaction is usually performed at 0°C and then refluxed for several hours to ensure complete conversion. It's important to note that sodium borohydride (B1222165) (NaBH₄) is generally not effective for reducing carboxylic acids and esters directly. chemistrysteps.com
Table 3: Reaction Conditions for the Reduction of the α-Carboxylic Acid
| Reducing Agent | Stoichiometry (equiv) | Solvent | Temperature | Time (hours) | Yield |
| Lithium Aluminum Hydride (LiAlH₄) | 1.5 | Tetrahydrofuran (THF) | 0°C to reflux | 4 | 75–80% |
Data derived from analogous syntheses.
Alternative, milder methods for the reduction of carboxylic acids are being developed, such as manganese(I)-catalyzed hydrosilylation, though their application to this specific substrate is not extensively documented. nih.gov
Preparation via N-α-Boc-L-aspartic acid α-tert-butyl ester
An alternative synthetic strategy could potentially start from N-α-Boc-L-aspartic acid α-tert-butyl ester. This commercially available intermediate features a protected amino group and a tert-butyl ester at the α-position. chemimpex.com The synthesis of this compound from this starting material would necessitate the regioselective esterification of the γ-carboxylic acid followed by the selective reduction of the now free α-carboxylic acid. However, detailed procedures for this specific transformation are not as readily available in the surveyed literature.
Control of Stereochemistry and Enantioselective Approaches
Maintaining the L-configuration of the starting L-aspartic acid is paramount throughout the synthesis. The reaction conditions for each step, particularly the protection and esterification steps, are generally chosen to minimize racemization. For instance, the use of ethyl chloroformate for activation during esterification is reported to proceed without racemization.
Enantioselective approaches in the context of this synthesis primarily rely on the use of a chiral pool starting material, L-aspartic acid, which already possesses the desired stereochemistry at the α-carbon. The subsequent reactions are designed to be stereoconservative. While methods for asymmetric synthesis of amino acids exist, for the preparation of this specific compound, the chiral pool approach is the most direct and widely employed strategy. The stereochemical integrity of the final product is a critical quality control parameter.
Diastereoselectivity in Reduction Reactions and Derivative Formation
The synthesis of this compound itself involves the reduction of the α-carboxylic acid of a protected L-aspartic acid derivative. This specific reduction, typically achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), converts a carboxylic acid to a primary alcohol. As this transformation does not generate a new stereocenter, the concept of diastereoselectivity is not directly applicable to this specific reduction step. The chirality of the molecule is retained from the starting material, L-aspartic acid.
However, diastereoselectivity becomes a critical consideration when this compound is used as a chiral precursor for the synthesis of more complex molecules. For instance, the hydroxyl group can be oxidized to an aldehyde or ketone, which can then undergo nucleophilic addition reactions. In such cases, the existing stereocenter can direct the stereochemical outcome of the reaction, leading to the preferential formation of one diastereomer over another.
Furthermore, in the synthesis of related complex structures like chiral piperidines, diastereoselective reductions are crucial. acs.org For example, the reduction of an acyliminium intermediate can be highly stereospecific, leading to a cis-2,5-disubstituted pyrrolidine. researchgate.net Similarly, the reduction of β-ketoesters can be achieved with high diastereoselectivity using methods like (S)-CBS catalyzed reduction, affording specific stereoisomers. nih.gov These examples highlight the importance of controlling diastereoselectivity in reactions involving derivatives of chiral amino acids.
Strategies for Maintaining Chiral Integrity During Chemical Transformations
Preserving the stereochemical integrity of the chiral center derived from L-aspartic acid is paramount throughout the synthetic sequence. Racemization, the formation of an equal mixture of enantiomers from a single enantiomer, can occur under certain reaction conditions, diminishing the utility of the final product.
Several strategies are employed to mitigate racemization during the synthesis of this compound and its derivatives:
pH Control: During the protection of the amino group with di-tert-butyl dicarbonate (Boc₂O), maintaining a pH below 8 is crucial. The use of weak bases like triethylamine (TEA) instead of stronger bases such as sodium hydroxide (B78521) (NaOH) helps to prevent racemization.
Low-Temperature Reactions: Performing reactions at low temperatures, typically between 0°C and -15°C, is a common strategy to minimize the risk of racemization, particularly during activation and coupling steps.
Careful Reagent Selection: The choice of reagents for protection, esterification, and deprotection steps is critical. For instance, while the Boc group can be removed under acidic conditions, prolonged exposure or harsh acidic conditions can also lead to the cleavage of the tert-butyl ester and potentially affect chiral purity. Orthogonal protection strategies, where protecting groups can be removed under different conditions (e.g., acid-labile Boc and base-labile Fmoc), are often employed in more complex syntheses to avoid harsh conditions that could compromise chiral integrity. organic-chemistry.org
Enzymatic Catalysis for Stereoselective Modifications
Enzymatic catalysis offers a powerful and highly selective alternative to traditional chemical methods for the modification of chiral molecules like this compound. Enzymes operate under mild conditions and exhibit high stereoselectivity, making them ideal for transformations where maintaining chiral purity is essential.
While specific enzymatic modifications of this compound are not extensively detailed, the principles of enzymatic catalysis are widely applied to related amino acid derivatives. For example, engineered ketoreductases (KREDs) can be used for the asymmetric reduction of ketones to chiral alcohols with high enantiomeric excess. mdpi.com By employing techniques like semi-rational design and directed evolution, the activity and stereoselectivity of these enzymes can be enhanced for specific substrates. mdpi.com
In the context of this compound, enzymes could potentially be used for:
Selective acylation or deacylation of the hydroxyl group.
Oxidation of the alcohol to the corresponding aldehyde with high selectivity.
Kinetic resolution of racemic mixtures of related derivatives.
The use of biocatalysis in this area aligns with the growing demand for greener and more sustainable synthetic methodologies in the pharmaceutical and chemical industries. rsc.org
Optimization of Reaction Conditions for Enhanced Yield and Selectivity
A typical synthetic route involves:
Boc Protection: The amino group of L-aspartic acid is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in a solvent such as dichloromethane (DCM).
Esterification: The γ-carboxylic acid is selectively esterified using tert-butanol. This can be achieved using a coupling agent or via an acid-catalyzed reaction.
Reduction: The α-carboxylic acid is reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).
The following table summarizes typical reaction conditions and outcomes for the synthesis of this compound.
Table 1: Reaction Conditions and Efficiency in the Synthesis of this compound
| Step | Reagents | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Boc Protection | Boc₂O, TEA | DCM | 0°C to 25°C | >95 |
| Esterification | ECF, t-BuOH, TEA | THF | -15°C | 82-88 |
| Reduction | LiAlH₄ | THF | 0°C to reflux | 75-80 |
Data sourced from reference
Optimization strategies focus on maximizing the yield of each step while minimizing side reactions. For example, in the reduction step, careful control of the stoichiometry of LiAlH₄ is necessary to prevent over-reduction. Similarly, the choice of solvent and base in the Boc protection step can influence the reaction rate and the formation of byproducts.
Methodologies for the Isolation and Purity Assessment of Synthetic Intermediates
The isolation and purification of the intermediates and the final product are crucial for obtaining this compound of high purity. Standard chromatographic and analytical techniques are employed for this purpose.
Isolation: Column chromatography on silica (B1680970) gel is a common method for purifying the intermediates and the final product. The choice of eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) is optimized to achieve good separation of the desired compound from any unreacted starting materials or byproducts. After reduction with LiAlH₄, a workup procedure involving quenching with a saturated solution of sodium sulfate (B86663) is typically used to remove the aluminum salts before concentration and purification.
Purity Assessment: The purity of this compound is assessed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for determining the purity of the compound. A C18 column is often used, and a purity of ≥98% is typically expected for high-quality material.
Melting Point: The melting point is a useful indicator of purity. A sharp melting point range close to the literature value suggests a pure compound. The reported melting point for this compound is in the range of 64–67°C.
Spectroscopic Methods: Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy are used to confirm the structure of the compound. ¹H NMR provides information about the number and types of protons in the molecule, while IR spectroscopy confirms the presence of key functional groups like the hydroxyl (-OH) and carbonyl (C=O) groups.
The following table summarizes the key analytical data for this compound.
Table 2: Analytical Data for Purity Assessment of this compound
| Analytical Method | Specification |
|---|---|
| HPLC Purity | ≥98% |
| Melting Point | 64–67°C |
| ¹H NMR (CDCl₃) | δ 1.44 (s, 9H, Boc), 1.42 (s, 9H, t-Bu), 4.25 (m, 1H, CH), 3.65 (m, 2H, CH₂OH) |
| IR (cm⁻¹) | 3340 (OH), 1710 (C=O ester), 1685 (C=O carbamate) |
Data sourced from reference
Chemical Transformations and Derivatization Strategies of Boc L Aspartinol 4 Tert Butyl Ester
Selective Deprotection Reactions
The strategic removal of the protecting groups on the amine and carboxylic acid functionalities is fundamental to the use of Boc-L-aspartinol 4-tert-butyl ester in multistep synthesis. The differential lability of the tert-butoxycarbonyl (Boc) group and the tert-butyl ester allows for their selective cleavage under specific reaction conditions.
Amine Deprotection: Removal of the tert-Butoxycarbonyl (Boc) Group
The Boc group is a widely used amine protecting group that is stable to a variety of reaction conditions but can be readily removed under acidic conditions. nih.gov The standard method for Boc deprotection involves treatment with strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), or hydrogen chloride (HCl) in an organic solvent such as methanol (B129727) or dioxane. researchgate.net
However, when the molecule also contains an acid-sensitive tert-butyl ester, these standard conditions can lead to the simultaneous cleavage of both protecting groups. To achieve selective removal of the Boc group while preserving the tert-butyl ester, milder and more controlled acidic conditions are required. Research has demonstrated that using methanesulfonic acid in a mixture of tert-butyl acetate (B1210297) and dichloromethane can selectively deprotect the N-Boc group. researchgate.net Another effective method involves the use of a controlled amount of sulfuric acid in tert-butyl acetate, which also favors the removal of the Boc group over the tert-butyl ester. researchgate.net A mild method using oxalyl chloride in methanol has also been reported for the selective deprotection of N-Boc groups in the presence of other acid-labile functionalities. rsc.org
| Reagent | Conditions | Selectivity |
| Trifluoroacetic Acid (TFA) | DCM, Room Temperature | Low (cleaves both Boc and t-Bu ester) |
| Hydrochloric Acid (HCl) | Methanol or Dioxane | Low (cleaves both Boc and t-Bu ester) |
| Methanesulfonic Acid | t-Butyl Acetate/DCM | High (preserves t-Bu ester) |
| Sulfuric Acid | t-Butyl Acetate | High (preserves t-Bu ester) |
Ester Cleavage: Hydrolysis of the tert-Butyl Ester Moiety
Conversely, synthetic strategies may require the selective deprotection of the carboxyl group by cleaving the tert-butyl ester while the Boc group remains intact. Since both groups are acid-labile, achieving this selectivity requires non-acidic methods or specialized Lewis acid catalysis.
A noteworthy method for the selective hydrolysis of tert-butyl esters in the presence of N-Boc groups employs a system of cerium(III) chloride heptahydrate (CeCl₃·7H₂O) and sodium iodide (NaI) in refluxing acetonitrile. researchgate.netgoogle.com This system effectively reverses the usual selectivity observed under acidic conditions, allowing the tert-butyl ester to be cleaved to the corresponding carboxylic acid while the Boc group is preserved. researchgate.net The proposed mechanism involves the coordination of the Lewis acidic cerium ion to the ester carbonyl, facilitating nucleophilic attack by iodide to generate tert-butyl iodide. google.com
Orthogonal Protecting Group Strategies in Aspartinol Derivatives
The selective deprotections described above are practical examples of an orthogonal protecting group strategy. This concept is crucial in complex organic synthesis and involves using protecting groups that can be removed under mutually exclusive conditions. organic-chemistry.org For instance, the Boc group is acid-labile, while other protecting groups, such as the fluorenylmethyloxycarbonyl (Fmoc) group, are base-labile. nih.govorganic-chemistry.org
In the context of derivatives of this compound, a synthetic plan could involve the selective deprotection of the Boc group and subsequent protection of the free amine with an Fmoc group. Following this, the tert-butyl ester could be removed under acidic conditions without affecting the newly installed, base-labile Fmoc group. This orthogonal approach provides the flexibility to sequentially unmask and react different functional sites within the molecule, enabling the synthesis of complex structures like selectively modified peptides.
Functional Group Interconversions of the Hydroxyl Moiety
The primary hydroxyl group in this compound serves as a versatile handle for a variety of functional group interconversions, allowing for the introduction of diverse substituents and the construction of more complex molecular architectures.
Nucleophilic Substitution Reactions to Introduce Diverse Functionalities
The hydroxyl group is a poor leaving group and must first be activated to participate in nucleophilic substitution reactions. A common strategy is to convert the alcohol into a sulfonate ester, such as a mesylate or tosylate, by reacting it with the corresponding sulfonyl chloride in the presence of a base. The resulting sulfonate is an excellent leaving group and can be readily displaced by a wide range of nucleophiles in an Sₙ2 reaction.
Alternatively, the Mitsunobu reaction provides a powerful and mild method for the direct conversion of primary and secondary alcohols into a variety of functional groups with inversion of stereochemistry. organic-chemistry.orgyoutube.comyoutube.com In this reaction, the alcohol is treated with a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This combination activates the hydroxyl group, allowing it to be displaced by a suitable pronucleophile. nih.govorganic-chemistry.org
This method is particularly useful for introducing nitrogen functionalities. For example, using hydrazoic acid (HN₃) or its synthetic equivalents as the nucleophile allows for the synthesis of azides. organic-chemistry.org The resulting azide (B81097) can then be reduced to a primary amine, providing a route to α,β-diamino acid derivatives. Another approach for synthesizing azides directly from alcohols involves using a reagent system of triphenylphosphine, iodine, sodium azide, and imidazole (B134444) in a solvent like DMSO. ias.ac.in
| Reaction | Reagents | Resulting Functionality |
| Mesylation & Substitution | 1. MsCl, Et₃N 2. Nucleophile (e.g., NaN₃) | Displacement by nucleophile (e.g., Azide) |
| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nucleophile (e.g., HN₃, Phthalimide) | Displacement by nucleophile (e.g., Azide, protected Amine) |
| Direct Azidation | PPh₃, I₂, NaN₃, Imidazole | Azide |
Oxidation Reactions to Corresponding Carbonyl Compounds
The primary alcohol of this compound can be oxidized to either the corresponding aldehyde or carboxylic acid, depending on the choice of oxidant and reaction conditions. These transformations yield valuable building blocks containing a carbonyl group, which can participate in a wide range of subsequent reactions.
Mild oxidation conditions are required to stop the reaction at the aldehyde stage and prevent over-oxidation to the carboxylic acid. Reagents such as Dess-Martin periodinane (DMP) or Swern oxidation (using oxalyl chloride, DMSO, and a hindered base like triethylamine) are commonly employed for this purpose. Furthermore, catalytic aerobic oxidation methods, for instance using 2-azaadamantane (B3153908) N-oxyl (AZADO) in the presence of a copper catalyst, have been shown to be highly chemoselective for the oxidation of alcohols to carbonyl compounds, even in the presence of unprotected amino groups. nih.gov
To achieve complete oxidation to the carboxylic acid, stronger oxidizing agents are typically used. A two-step process, involving initial oxidation to the aldehyde followed by further oxidation with reagents like sodium chlorite (B76162) (NaClO₂), is often employed. Alternatively, more direct and potent oxidation systems, such as those involving chromium or ruthenium reagents, can be utilized, provided the protecting groups are stable under the reaction conditions. One study on related N-protected amino alcohols demonstrated successful oxidation to the carboxylic acid using potassium permanganate (B83412) in the presence of a base. organic-chemistry.org
Further Reduction Pathways of Modified Aspartinol Structures
While the parent compound contains a primary alcohol, further reductions typically involve initial modification of this hydroxyl group into another functional group that is susceptible to reduction. A common strategy involves converting the alcohol to a good leaving group (e.g., mesylate or tosylate), followed by nucleophilic substitution with an azide ion. The resulting azide-modified structure can then be reduced to a primary amine, effectively transforming the original hydroxymethyl group into an aminomethyl group. This two-step sequence provides access to chiral 1,2-diamines, which are important ligands and synthetic intermediates.
For example, after mesylation of the primary alcohol, the intermediate can be treated with sodium azide. The subsequent reduction of the azide is readily achieved using various methods, such as catalytic hydrogenation (H₂/Pd-C) or with reducing agents like lithium aluminum hydride (LiAlH₄), to yield the corresponding diamine derivative.
Another pathway involves the complete removal of the hydroxyl group through a deoxygenation process. This can be achieved via a Barton-McCombie deoxygenation, where the alcohol is first converted to a thiocarbonyl derivative (e.g., a xanthate). Subsequent treatment with a radical initiator, such as AIBN, and a hydrogen atom donor, like tributyltin hydride, results in the reductive cleavage of the C-O bond, replacing the hydroxyl group with a hydrogen atom.
Chemical Modifications of the Aspartinol Backbone
The aspartinol backbone of this compound offers three primary sites for chemical modification: the N-terminal Boc-protecting group, the C-terminal tert-butyl ester, and the primary hydroxyl group. The differential reactivity and stability of these groups allow for selective derivatization.
Modifications at the Hydroxyl Group: The primary alcohol is a versatile handle for introducing a wide range of functionalities.
Oxidation: The hydroxyl group can be oxidized to an aldehyde using mild reagents like Dess-Martin periodinane (DMP) or a Swern oxidation. This generates a chiral β-amino aldehyde, a highly valuable intermediate for subsequent C-C bond-forming reactions. Further oxidation to a carboxylic acid can also be achieved if desired.
O-Alkylation and O-Acylation: The alcohol can be readily alkylated or acylated under standard conditions to form ethers and esters, respectively.
Conversion to Leaving Groups: As mentioned, the alcohol can be converted into sulfonate esters (mesylates, tosylates) or halides to facilitate nucleophilic substitution reactions.
Modifications at the Amino Group: The Boc group is stable under many reaction conditions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in an organic solvent). This unmasks the primary amine, which can then undergo a host of transformations:
N-Alkylation and N-Acylation: The free amine can be alkylated or acylated to introduce new substituents.
Urea and Carbamate Formation: Reaction with isocyanates or chloroformates yields ureas and carbamates, respectively.
Reductive Amination: The newly formed amine can be used in reductive amination reactions with aldehydes or ketones.
Modifications at the Ester Group: The tert-butyl ester is robust and generally resistant to saponification and other nucleophilic attacks. Its removal typically requires strong acidic conditions, often harsher than those needed for Boc-group removal. organic-chemistry.org This orthogonality is a key feature in synthetic design. However, specific reagents can achieve this transformation. For instance, PCl₃ has been used to mediate the conversion of tert-butyl esters into other esters and amides. researchgate.net
Table 1: Representative Chemical Modifications of the Aspartinol Backbone
| Reaction Type | Functional Group Targeted | Reagents and Conditions | Resulting Moiety |
| Oxidation | Primary Alcohol | Dess-Martin Periodinane (DMP), CH₂Cl₂ | Aldehyde |
| Mesylation | Primary Alcohol | MsCl, Et₃N, CH₂Cl₂ | Mesylate (Leaving Group) |
| N-Deprotection | Boc-Amine | TFA or HCl in Dioxane | Primary Amine |
| O-Acylation | Primary Alcohol | Ac₂O, Pyridine | Acetate Ester |
Utility in In Situ Generation of Reactive Intermediates for Downstream Synthesis
A significant application of this compound in advanced synthesis is its use as a precursor for the in situ generation of reactive intermediates. These transient species are immediately consumed in a subsequent reaction, often in a one-pot procedure, to build molecular complexity efficiently.
One of the most powerful applications is the generation of chiral N-Boc-aziridines. This is typically achieved by a two-step, one-pot sequence. First, the primary alcohol is converted into a good leaving group, most commonly a tosylate or mesylate. Then, in the presence of a suitable base (e.g., potassium carbonate or a strong, non-nucleophilic base), the nitrogen of the Boc-protected amine acts as an intramolecular nucleophile, displacing the leaving group to form the strained aziridine (B145994) ring.
The generated N-Boc-aziridine is a potent electrophile. It can be immediately trapped by a variety of nucleophiles. For example, reaction with organocuprates, Grignard reagents, or other organometallic species can lead to the regioselective opening of the aziridine ring, forming new carbon-carbon bonds and yielding valuable, highly functionalized β-amino acid derivatives.
Another key reactive intermediate generated in situ is the corresponding β-amino aldehyde, as described in the oxidation section. Once formed, this aldehyde is not isolated due to its potential for racemization or side reactions. Instead, it is immediately subjected to reactions such as:
Wittig or Horner-Wadsworth-Emmons olefination: To form unsaturated amino acid derivatives.
Aldol reactions: With enolates to form larger, stereodefined structures.
Reductive amination: With a primary or secondary amine and a reducing agent to introduce a new amino group.
This strategy of generating and immediately consuming reactive intermediates avoids the difficult handling of unstable compounds and streamlines multi-step synthetic sequences, making this compound a cornerstone for the efficient construction of chiral molecules.
Table 2: In Situ Generation and Reaction of Intermediates
| Precursor Modification | Base/Reagent | Reactive Intermediate (In Situ) | Downstream Reagent/Reaction | Final Product Class |
| Tosylation of Alcohol | K₂CO₃ | N-Boc-aziridine | Organocuprate (R₂CuLi) | β-Substituted Amino Acid Derivative |
| Oxidation of Alcohol | DMP | N-Boc-β-amino aldehyde | Ph₃P=CHCO₂Et (Wittig Reagent) | α,β-Unsaturated γ-Amino Ester |
Future Directions and Emerging Research Avenues
Integration with Flow Chemistry and Automated Synthesis Platforms
The integration of continuous-flow chemistry and automated synthesis platforms represents a significant leap forward for the production of Boc-L-aspartinol 4-tert-butyl ester. Flow chemistry offers numerous advantages over traditional batch processes, including enhanced safety, improved reaction control, and the potential for higher yields and purity. The precise control over parameters such as temperature, pressure, and reaction time in microreactors can lead to more efficient and reproducible syntheses.
Recent studies have demonstrated the successful application of flow chemistry for the synthesis of related compounds, such as β-amino acid esters, utilizing immobilized enzymes in continuous-flow microreactors. This approach not only accelerates the reaction but also simplifies purification processes and allows for catalyst recycling, contributing to a more sustainable manufacturing process. Furthermore, reagent-free continuous thermal deprotection of tert-butyl esters has been reported, showcasing a greener alternative to traditional acid-catalyzed methods. The application of these continuous-flow methodologies to the synthesis and deprotection steps in the production of this compound could significantly streamline its manufacturing process.
Automated synthesis platforms, which combine robotics with flow chemistry systems, can further enhance production efficiency. These platforms enable high-throughput screening of reaction conditions, rapid optimization, and on-demand synthesis of the target molecule. This automation is particularly beneficial for the multi-step synthesis of complex chiral molecules like this compound.
| Technology | Potential Advantages for this compound Production |
| Flow Chemistry | Enhanced safety, improved reaction control, higher yields and purity, potential for catalyst recycling. |
| Automated Synthesis | High-throughput screening, rapid optimization, on-demand synthesis, reduced manual intervention. |
Exploration of Novel Catalytic and Enantioselective Synthesis Pathways
The development of novel catalytic and enantioselective synthesis pathways is crucial for producing this compound with high purity and efficiency. Chiral amino alcohols are valuable synthons in the pharmaceutical industry, and researchers are continuously exploring innovative methods for their asymmetric synthesis. frontiersin.org
One promising approach is the use of engineered amine dehydrogenases (AmDHs) for the asymmetric reductive amination of α-hydroxy ketones. This biocatalytic method offers high enantioselectivity and operates under mild reaction conditions, making it an attractive green alternative to traditional chemical methods. frontiersin.org Additionally, enzymatic cascades have been engineered to convert diols to amino alcohols, providing a sustainable route to these important building blocks. rsc.org
In the realm of organometallic catalysis, chromium-catalyzed asymmetric cross-coupling reactions between aldehydes and imines have emerged as a powerful tool for the modular synthesis of chiral β-amino alcohols. westlake.edu.cn This method allows for the efficient construction of adjacent chiral centers, a key structural feature of Boc-L-aspartinol. Further research into adapting these novel catalytic systems for the synthesis of the aspartinol scaffold could lead to more efficient and versatile production methods.
Recent advancements in the catalytic enantioselective synthesis of vicinal amino alcohols, the class of compounds to which Boc-L-aspartinol belongs, have been comprehensively reviewed, highlighting a wide range of strategies that could be applied to its synthesis. rsc.org These strategies include asymmetric hydrogenation, aminohydroxylation, and ring-opening of epoxides, among others. rsc.org
Expanding Role in Targeted Drug Delivery Systems and Prodrug Design
This compound and its derivatives hold significant promise in the field of targeted drug delivery and prodrug design. The inherent chirality and functionality of the molecule make it an attractive scaffold for creating sophisticated drug delivery systems that can enhance the therapeutic efficacy of drugs while minimizing side effects.
The use of tert-butyl esters as promoieties in prodrug design has been explored to improve the metabolic stability and tumor delivery of anticancer agents. nih.gov For instance, tert-butyl ester-based prodrugs of L-γ-methyleneglutamic acid amides have been synthesized and evaluated for their potential in cancer therapy. nih.gov This strategy can be applied to this compound to develop prodrugs of various therapeutic agents, potentially improving their pharmacokinetic profiles and targeting capabilities.
The amino and hydroxyl groups of the aspartinol backbone can be further functionalized to attach targeting ligands, such as antibodies or peptides, which can direct the drug conjugate to specific cells or tissues. This targeted approach can significantly increase the concentration of the drug at the desired site of action, leading to improved efficacy and reduced systemic toxicity. The Boc and tert-butyl ester protecting groups can be strategically employed to facilitate the synthesis of these complex conjugates and can be cleaved under specific physiological conditions to release the active drug.
| Application Area | Potential Role of this compound |
| Prodrug Design | Serve as a promoiety to enhance metabolic stability and targeted delivery of drugs. |
| Targeted Drug Delivery | Act as a linker to attach targeting ligands for cell- or tissue-specific drug delivery. |
Advancements in Sustainable and Green Chemistry Methodologies for its Production
The principles of green chemistry are increasingly influencing the synthesis of pharmaceutical intermediates. Future research on this compound will undoubtedly focus on developing more sustainable and environmentally friendly production methods. This includes the use of renewable starting materials, the reduction or elimination of hazardous reagents and solvents, and the development of energy-efficient processes.
One area of focus is the development of greener methods for the introduction and removal of the Boc protecting group. Traditional methods often involve harsh acidic conditions and chlorinated solvents. Recent research has explored more sustainable alternatives, such as the use of deep eutectic solvents or solvent-free conditions in a ball mill for N-Boc protection. semanticscholar.orgresearchgate.net Similarly, greener methods for the synthesis of amino alcohols are being developed, including visible-light-catalyzed reactions in water and uncatalyzed aminolysis of epoxides in aqueous media. patsnap.comresearchgate.net
The use of biocatalysis, as mentioned in section 5.2, is another key aspect of green chemistry. Enzymes can catalyze reactions with high specificity and efficiency under mild conditions, often in aqueous environments, thus reducing the environmental impact of the synthesis. The application of these green methodologies to the entire synthetic route of this compound will be a major goal for future research.
Computational Chemistry and Molecular Modeling for Predictive Reactivity and Application Expansion
Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. These methods can provide valuable insights into the structure, properties, and reactivity of molecules, thereby guiding experimental design and accelerating the discovery of new applications.
For this compound, computational studies can be employed to:
Predict Reactivity: Density Functional Theory (DFT) calculations can be used to model the electronic structure of the molecule and predict its reactivity in various chemical transformations. This can help in optimizing existing synthetic routes and designing new, more efficient ones. acs.org
Understand Stereoselectivity: Molecular modeling can be used to understand the mechanism of enantioselective reactions and to design catalysts that favor the formation of the desired stereoisomer of Boc-L-aspartinol.
Design Novel Applications: Computational methods can be used to model the interaction of this compound derivatives with biological targets, such as enzymes or receptors. This can aid in the design of new drugs and drug delivery systems. For instance, computational modeling has been used to study the binding of N-protected amino acid esters to self-assembled capsules and to understand the substrate selectivity of enzymes in peptide synthesis. nih.govnih.gov
By combining computational predictions with experimental validation, researchers can significantly accelerate the pace of discovery and expand the range of applications for this compound.
Q & A
Q. Table 1. Comparative Stability of Protecting Groups
| Condition | Boc Group Stability | tert-Butyl Ester Stability |
|---|---|---|
| TFA/DCM (anhydrous) | Cleaved | 80% retained |
| TFA/H₂O (95:5) | Cleaved | 50% retained |
| Piperidine/DMF | Stable | Stable |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
